![molecular formula C10H5F7N2 B1296508 2-(perfluoropropyl)-1H-benzo[d]imidazole CAS No. 559-37-5](/img/structure/B1296508.png)
2-(perfluoropropyl)-1H-benzo[d]imidazole
Overview
Description
2-(Perfluoropropyl)-1H-benzo[d]imidazole is a compound belonging to the class of imidazole derivatives. Imidazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural features and biological activities. The incorporation of a perfluoropropyl group into the benzo[d]imidazole structure enhances its chemical stability and potential biological activities.
Mechanism of Action
Target of Action
For instance, imidazole, a similar compound, has been reported to interact with several proteins such as Monomeric sarcosine oxidase, Nitric oxide synthase, inducible, and Adenylate kinase 2, mitochondrial .
Mode of Action
For example, they can bind to the minor groove of the DNA molecule and recognize a specific base sequence . They can also disturb tubulin polymerization or depolymerization, inhibit enzymes, and act as signal transduction inhibitors .
Biochemical Pathways
For instance, imidazole glycerol phosphate synthase, an enzyme involved in the histidine and nucleotide biosynthetic pathways, is known to be influenced by imidazole derivatives .
Pharmacokinetics
Studies on similar compounds, such as 2-(4-fluorophenyl)imidazole-5-ones, have shown promising pharmacokinetic properties .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, analgesic, cardiovascular, and anticancer activities .
Action Environment
It’s worth noting that imidazole compounds have been reported to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(perfluoropropyl)-1H-benzo[d]imidazole typically involves the reaction of a suitable benzo[d]imidazole precursor with a perfluoropropylating agent. One common method is the nucleophilic substitution reaction where the benzo[d]imidazole is treated with a perfluoropropyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Perfluoropropyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Perfluoropropyl halides in the presence of a base like potassium carbonate in DMF.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce partially or fully reduced imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a promising candidate for developing new therapeutic agents, particularly due to its interactions with biological targets such as enzymes and receptors. Research indicates that modifications on benzimidazole derivatives can lead to significant variations in biological activity, suggesting that 2-(perfluoropropyl)-1H-benzo[d]imidazole may exhibit unique therapeutic properties.
Case Study: GABA-A Receptor Modulation
- Recent studies have highlighted the potential of benzimidazole derivatives as positive allosteric modulators of the GABA-A receptor, which plays a crucial role in neurological functions. The structural features of this compound may enhance its efficacy as a modulator, offering new avenues for treating neurological disorders .
In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. The compound's reactivity can be harnessed in various chemical reactions, including substitution and cyclization processes.
Example Reaction: Synthesis of Benzimidazole Derivatives
- The compound can react with various electrophiles to form substituted benzimidazoles, expanding the library of available compounds for further biological testing.
Comparison with Similar Compounds
- 2-(Perfluorobutyl)-1H-benzo[d]imidazole
- 2-(Perfluoroethyl)-1H-benzo[d]imidazole
- 2-(Perfluoromethyl)-1H-benzo[d]imidazole
Comparison: Compared to its analogs, 2-(perfluoropropyl)-1H-benzo[d]imidazole exhibits unique properties due to the specific length and structure of the perfluoropropyl group. This group enhances the compound’s stability and biological activity, making it a valuable candidate for various applications. The differences in the perfluoroalkyl chain length among these compounds can lead to variations in their chemical and physical properties, influencing their suitability for different applications.
Biological Activity
2-(Perfluoropropyl)-1H-benzo[d]imidazole is a compound of increasing interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound consists of a benzimidazole core with a perfluoropropyl group at the 2-position. This configuration influences its electronic distribution and intermolecular interactions, which are critical for its biological activity. The compound's chemical formula is .
The biological activity of this compound can be attributed to several mechanisms:
- Target Interactions : Similar compounds have been shown to interact with various protein targets, including the BET bromodomain, which is involved in cancer progression and inflammation .
- Modulation of Receptor Activity : Research indicates that derivatives of benzimidazole can act as positive allosteric modulators (PAMs) for GABA-A receptors, enhancing neurotransmitter activity and potentially addressing neurological disorders .
- Inhibition of Kinases : Compounds within the benzimidazole family have demonstrated inhibitory effects on kinases such as PDK1, which plays a crucial role in cancer cell survival and proliferation .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
Case Study 1: Anticancer Potential
In a study investigating PDK1 inhibitors, compounds similar to this compound showed significant inhibition of AKT phosphorylation at low nanomolar concentrations. This led to selective apoptosis in cancer cells with mutations in PTEN and PI3K pathways, indicating its potential as an anticancer agent .
Case Study 2: Neurological Applications
Another study highlighted the potential use of benzimidazole derivatives as PAMs for GABA-A receptors. These compounds improved metabolic stability and reduced hepatotoxicity, suggesting they could be developed into safer therapeutic options for treating neurological disorders such as epilepsy or anxiety .
Research Findings
Research into the biological activities of this compound is still emerging. Key findings include:
- The compound's interaction with GABA-A receptors suggests a novel approach to modulating neurotransmitter systems.
- Its structural characteristics may allow it to penetrate biological membranes effectively, enhancing its bioavailability.
- Preliminary data indicate that it may possess antimicrobial properties, warranting further investigation into its use as an antibacterial agent.
Properties
IUPAC Name |
2-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F7N2/c11-8(12,9(13,14)10(15,16)17)7-18-5-3-1-2-4-6(5)19-7/h1-4H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEYKZFVOPCTLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F7N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325611 | |
Record name | 2-(Heptafluoropropyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
559-37-5 | |
Record name | 559-37-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512761 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Heptafluoropropyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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